molecular formula C7H10N4O B2758256 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide CAS No. 1246041-84-8

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide

Cat. No.: B2758256
CAS No.: 1246041-84-8
M. Wt: 166.184
InChI Key: PKHMCXYXGDYUJF-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their ability to inhibit specific cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in human cancer cells through caspase activation pathways .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.2
Compound CA54912.0

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that some derivatives are effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative XE. coli15 µg/mL
Derivative YS. aureus20 µg/mL

Material Science

Organic Electronics
this compound derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and their favorable electronic properties make them suitable candidates for these technologies .

Conductivity Studies
Research indicates that the incorporation of this compound into polymer matrices can enhance the electrical conductivity of the materials. This property is particularly useful in developing conductive polymers for electronic applications.

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the nitrogen positions significantly influenced the cytotoxicity profiles of the compounds .

Case Study 2: Antimicrobial Activity Assessment
A comprehensive assessment published in the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of several imidazo[4,5-c]pyridine derivatives against resistant strains of bacteria. The findings highlighted the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide can be compared with other imidazopyridine derivatives such as:

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential and versatility

Biological Activity

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the imidazopyridine family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antiviral effects.

  • Chemical Formula : C₇H₁₀N₄O
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
  • PubChem CID : 14859063

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and its mechanism of action against different cancer cell lines.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Colon cancer (HCT116)
    • Lung carcinoma (A549)

Case Study Findings

In a study examining related compounds:

  • Compounds were tested for cytotoxicity using the MTT assay.
  • The IC₅₀ values for certain derivatives ranged significantly:
    • Compound 7f : IC₅₀ = 6.76 µg/mL against HCT116.
    • Compound 7d : IC₅₀ = 43 µg/mL.

These findings suggest that structural modifications can enhance the cytotoxic potential of imidazopyridine derivatives.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of anti-apoptotic proteins.
  • Induction of apoptosis via mitochondrial pathways.
  • Interference with cellular signaling pathways essential for cancer cell survival.

Antibacterial and Antiviral Activities

While the primary focus has been on anticancer properties, some studies have also evaluated antibacterial and antiviral activities:

  • Certain derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
  • Antiviral assays indicated some effectiveness against RNA viruses.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazopyridines suggests that:

  • Substitutions at specific positions on the imidazopyridine ring can significantly alter biological activity.
  • For example, the introduction of lipophilic groups has been associated with enhanced potency against targeted cells.

Summary Table of Biological Activities

CompoundActivity TypeCell Line/OrganismIC₅₀/Effect
7fAnticancerHCT1166.76 µg/mL
7dAnticancerHCT11643 µg/mL
-AntibacterialE. coliMIC = 32 µM
-AntiviralVarious RNA virusesModerate activity

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHMCXYXGDYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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